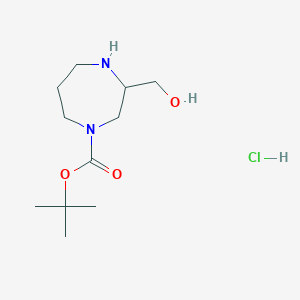

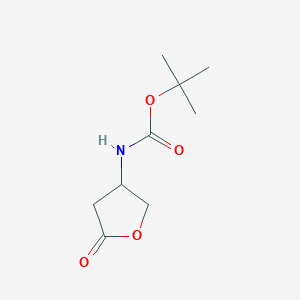

N-Boc-3-(hydroxymethyl)-1,4-diazepane-HCl

説明

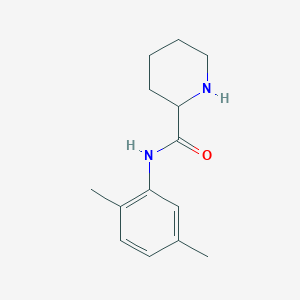

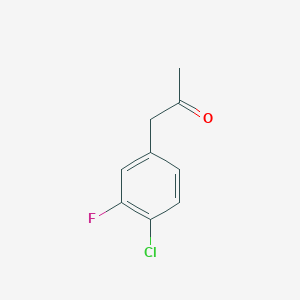

“N-Boc-3-(hydroxymethyl)-1,4-diazepane-HCl” is a chemical compound. It is also known as “tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate”. It has a molecular formula of C11H21NO3 and a molecular weight of 215.29 .

Synthesis Analysis

The synthesis of this compound can be achieved from 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid by reductive amination with phenylalanine dehydrogenase .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)N1CCCC(C1)CO . The InChI key for this compound is OJCLHERKFHHUTB-SECBINFHSA-N . Chemical Reactions Analysis

This compound can undergo N-Boc deprotection, which is a common reaction in pharmaceutical research and development. This reaction can be conducted in a continuous flow reactor with a low-boiling solvent, facilitating product separation and enhancing efficiency and productivity .Physical And Chemical Properties Analysis

This compound has a melting point of 77-81 °C and a boiling point of 308.0±15.0 °C . It has a density of 1.059±0.06 g/cm3 . It is soluble in methanol and dimethylformamide (DMF) .科学的研究の応用

1,4-Diazepines: Synthesis, Reactions, and Biological Significance

1,4-Diazepines, which share a part of the structural motif with the compound , are known for their wide range of biological activities. Research has actively explored their synthesis, reactions, and biological evaluation due to their medicinal importance. These compounds have shown significant roles as antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer agents. The synthesis and functionalization of 1,4-diazepine derivatives have been a focus, highlighting their potential utility in pharmaceutical industries (Rashid et al., 2019).

Benzodiazepines and Their Clinical Applications

Benzodiazepines, closely related to 1,4-diazepines in structural terms, are widely used for their sedative, antianxiety, and hypnotic properties. These compounds have a 3-hydroxy configuration, resulting in pharmacokinetic properties similar to oxazepam and temazepam. They are transformed into active metabolic products and have a relatively short half-life. Lorazepam, a 3-hydroxy-1,4-benzodiazepine derivative, is utilized clinically as a sedative or sleep-inducing agent and as an antianxiety agent for both ambulatory and hospitalized individuals. Its therapeutic uses extend to premedication prior to surgical procedures due to its effective sedation, muscle relaxation, and anterograde amnesia properties (Ameer & Greenblatt, 1981).

作用機序

Target of Action

The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways .

Mode of Action

The tert-butyl group, which is part of this compound, is known for its unique reactivity pattern in chemical transformations .

Biochemical Pathways

The tert-butyl group, a component of this compound, is known to be involved in various biosynthetic and biodegradation pathways .

特性

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-4-5-12-9(7-13)8-14;/h9,12,14H,4-8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVILVCPBSDVWMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNC(C1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[3-(2-Aminoethyl)phenyl]phenyl}methanol](/img/structure/B3114977.png)

![Methyl bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3115039.png)